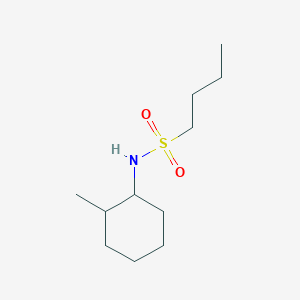![molecular formula C15H21N5OS B5308152 2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5308152.png)
2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMAT, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of medicine.
Mecanismo De Acción
DMAT is believed to exert its anti-cancer effects by inhibiting the activity of protein kinase CK2, an enzyme that is involved in cell proliferation and survival. DMAT has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain. This inhibition may help to slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
DMAT has been shown to exhibit anti-cancer properties, and it has been used in studies to investigate its potential as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase. DMAT has also been shown to inhibit the activity of other enzymes, including protein kinase CK2 and protein kinase D.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAT has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to exhibit potent anti-cancer properties. However, there are also some limitations associated with its use. DMAT has been shown to be toxic to some cells, and it may have off-target effects on other enzymes.
Direcciones Futuras
There are several future directions for research on DMAT. One potential area of research is the development of DMAT analogs that exhibit improved potency and selectivity. Another area of research is the investigation of the potential use of DMAT in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential use of DMAT in the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of DMAT involves the reaction between 4-(diethylamino)phenylhydrazine and 2-bromo-4-methylthiobutyronitrile in the presence of triethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to yield DMAT.
Aplicaciones Científicas De Investigación
DMAT has been used in various scientific research studies to investigate its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties, and it has been used in studies to investigate its potential as a chemotherapeutic agent. DMAT has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
2-[[5-[4-(diethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-4-20(5-2)12-8-6-11(7-9-12)14-17-18-15(19(14)3)22-10-13(16)21/h6-9H,4-5,10H2,1-3H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVPRMQICNGMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![3-(allylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5308082.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)


![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)
![methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate](/img/structure/B5308127.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5308128.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5308143.png)
![6-(3,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5308158.png)
![4-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308162.png)